molecular formula C10H8BrFO B2713321 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 1509338-41-3

6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2713321
CAS No.: 1509338-41-3
M. Wt: 243.075
InChI Key: KLPCRILKSWGTQF-UHFFFAOYSA-N
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Description

6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H8BrFO It is a derivative of indanone, featuring bromine and fluorine substituents on the aromatic ring

Safety and Hazards

This compound is classified as a warning under the GHS system . The hazard statements include H302 (Harmful if swallowed), and the precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of an indanone precursor. One common method involves the following steps:

    Bromination: The indanone precursor is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone.

Scientific Research Applications

6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: A similar compound with the same core structure but different substituents.

    6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Another related compound with a benzoimidazole core.

Uniqueness

6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-4-fluoro-2-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c1-5-2-7-8(10(5)13)3-6(11)4-9(7)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPCRILKSWGTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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